7-(3-Fluorophenyl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole
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Overview
Description
7-(3-Fluorophenyl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and an imidazo-benzoxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluorophenyl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable reagent like nitrous acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the fluorophenyl group with the benzoxadiazole core in the presence of a palladium catalyst.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, which may involve the use of a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluorophenyl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the imidazo-benzoxadiazole core.
Substitution: The fluorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
7-(3-Fluorophenyl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Fluorescent Probes: The benzoxadiazole core is known for its fluorescent properties, making this compound useful as a fluorescent probe in biological imaging and diagnostic applications.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 7-(3-Fluorophenyl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The fluorophenyl group and hydroxy group may play crucial roles in binding to these targets and modulating their activity. The benzoxadiazole core may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
7-Nitrobenzo-2-oxa-1,3-diazole (NBD): Known for its fluorescent properties and used in various biological applications.
2,1,3-Benzoxadiazole Derivatives: These compounds share the benzoxadiazole core and exhibit similar electronic and fluorescent properties.
Uniqueness
7-(3-Fluorophenyl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole is unique due to the presence of the fluorophenyl group and hydroxy group, which may enhance its biological activity and specificity. The combination of these functional groups with the benzoxadiazole core provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
7-(3-fluorophenyl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O2/c14-8-3-1-2-7(6-8)13-15-12-10(18(13)19)5-4-9-11(12)17-20-16-9/h1-3,6,19H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOQPNNFMKAUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=C1N(C(=N3)C4=CC(=CC=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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